4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spirocyclic scaffold, which is a combination of a flexible aliphatic structure with limited degrees of freedom. This structural feature makes it a privileged scaffold in medicinal chemistry, often used in the design of drug-like molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO₃H) and olefin metathesis reactions using Grubbs catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for large-scale production would be essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the tosyl group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the spirocyclic scaffold.
Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azide derivatives, while oxidation can yield ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound also acts as a dual ligand for the sigma-1 receptor and μ-opioid receptor, which are involved in pain modulation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic scaffold but lacks the tosyl group.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a Boc-protecting group instead of the tosyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Substituted with aryl groups, showing different pharmacological profiles.
Uniqueness
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is unique due to its tosyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound in synthetic chemistry and drug design .
Eigenschaften
Molekularformel |
C15H23ClN2O3S |
---|---|
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
4-(4-methylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C15H22N2O3S.ClH/c1-13-2-4-14(5-3-13)21(18,19)17-10-11-20-15(12-17)6-8-16-9-7-15;/h2-5,16H,6-12H2,1H3;1H |
InChI-Schlüssel |
JLJPEQFIDCUEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.